

Spectroscopic Profiling of 2-Fluoro-4,6-diiodoaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-4,6-diiodoaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Fluoro-4,6-diiodoaniline**, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document focuses on theoretically predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed, standardized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for the characterization and quality control of **2-Fluoro-4,6-diiodoaniline** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Fluoro-4,6-diiodoaniline**. These predictions are based on established principles of spectroscopy and the known effects of the substituent groups on the aniline scaffold.

Table 1: Predicted ^1H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---------------------------------|--------------------------|-------------------|------------------|
| ~7.8 | Doublet of Doublets (dd) | 1H | Ar-H (H-5) |
| ~7.5 | Doublet of Doublets (dd) | 1H | Ar-H (H-3) |
| ~4.5 | Broad Singlet | 2H | -NH ₂ |

Predicted in CDCl₃ at 400 MHz

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |
|---|-------------------------|
| ~155 (d, ¹ JCF \approx 240 Hz) | C-F (C-2) |
| ~145 | C-NH ₂ (C-1) |
| ~140 | C-I (C-4) |
| ~130 | C-H (C-5) |
| ~120 (d, ² JCF \approx 20 Hz) | C-H (C-3) |
| ~90 | C-I (C-6) |

Predicted in CDCl₃ at 100 MHz

Table 3: Predicted IR Absorption Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-------------------------|--------------------------------------|
| 3450 - 3350 | Medium, Sharp (doublet) | N-H Stretch (asymmetric & symmetric) |
| 1620 - 1580 | Strong | N-H Bending (scissoring) |
| 1550 - 1450 | Strong | C=C Aromatic Ring Stretch |
| 1300 - 1200 | Strong | C-N Stretch (aromatic amine) |
| 1250 - 1150 | Strong | C-F Stretch |
| 850 - 750 | Strong | C-H Bending (out-of-plane) |
| 600 - 500 | Medium | C-I Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |
|--------|--------------------|----------------------------------|
| 390.88 | High | [M] ⁺ (Molecular Ion) |
| 263.98 | Medium | [M - I] ⁺ |
| 137.08 | High | [M - 2I] ⁺ |
| 127.00 | Medium | [I] ⁺ |

Experimental Protocols

The following sections detail the standardized methodologies for acquiring the spectroscopic data for **2-Fluoro-4,6-diiodoaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of **2-Fluoro-4,6-diiodoaniline**.

- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3), DMSO- d_6) in a clean, dry NMR tube.^[1]
- For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

2. Data Acquisition:

- The NMR spectra should be acquired on a spectrometer operating at a frequency of at least 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR to ensure adequate signal dispersion.
- For ^1H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are generally required compared to ^1H NMR.

3. Data Processing:

- The raw data (Free Induction Decay - FID) is processed using a Fourier transform.
- Phase and baseline corrections are applied to the resulting spectrum.
- The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integration of the ^1H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (for solid sample):

- KBr Pellet Method:
 - Grind a small amount (1-2 mg) of **2-Fluoro-4,6-diiodoaniline** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.^{[2][3]}

- Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.^[2]
- Thin Film Method:
 - Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).^{[4][5]}
 - Apply a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the solid sample.^{[4][5]}

2. Data Acquisition:

- Place the prepared sample (KBr pellet or thin film on a salt plate) in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- A background spectrum of the empty sample holder (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

- For a volatile or semi-volatile solid like **2-Fluoro-4,6-diiodoaniline**, direct insertion or gas chromatography (GC) can be used for sample introduction.
- Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. This is a common technique for structural elucidation.

2. Mass Analysis:

- The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Data Interpretation:

- The mass spectrum displays the relative abundance of ions at different m/z values.
- The molecular ion peak ($[M]^+$) provides the molecular weight of the compound.
- The fragmentation pattern provides valuable information about the structure of the molecule. For aromatic amines, common fragmentations include the loss of a hydrogen atom and HCN.^[6] For iodoaromatics, the loss of the iodine atom is a characteristic fragmentation pathway.^[7]

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of **2-Fluoro-4,6-diiodoaniline**.

Caption: Molecular structure with atom numbering for NMR assignments.

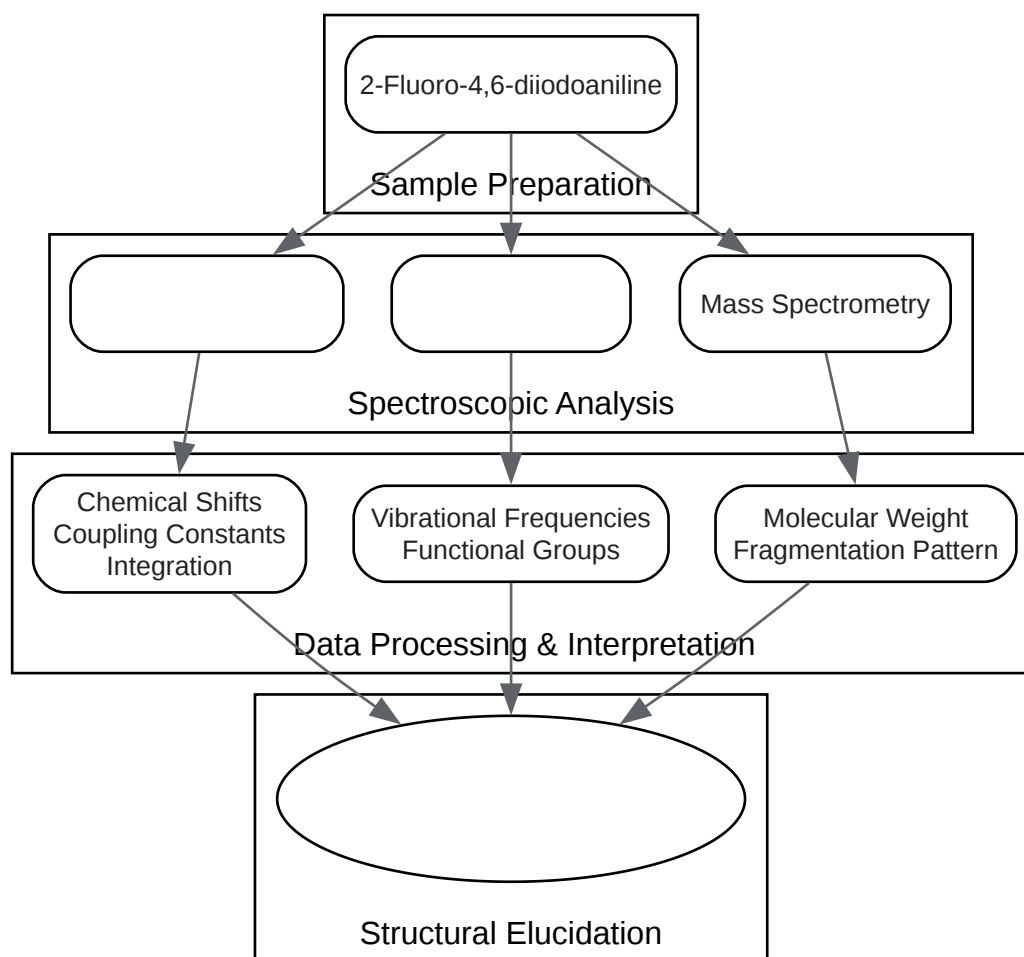


Figure 2: General Workflow for Spectroscopic Analysis

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Caption: Workflow for the comprehensive spectroscopic analysis.

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